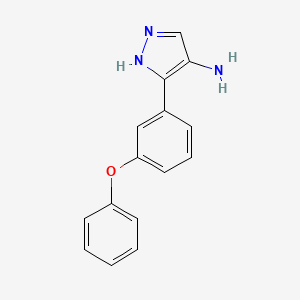

3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

5-(3-phenoxyphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C15H13N3O/c16-14-10-17-18-15(14)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-10H,16H2,(H,17,18) |

InChI Key |

SWAIHUPWCWYHBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C=NN3)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Phenoxyphenyl 1h Pyrazol 4 Amine and Its Analogs

Strategic Design of Precursors for the Phenoxyphenyl and Pyrazole (B372694) Moieties

The successful synthesis of the target compound hinges on the efficient preparation of key building blocks that incorporate the 3-phenoxyphenyl group and a reactive moiety suitable for pyrazole ring formation.

Synthesis of Substituted Phenoxyphenyl-Containing Building Blocks

A crucial precursor for introducing the 3-phenoxyphenyl group is a ketone derivative, such as 3-phenoxyacetophenone. This can be synthesized through methods like the Friedel-Crafts acylation of diphenyl ether with an appropriate acylating agent. Another key building block is a nitrile-containing precursor. For instance, (3-phenoxyphenyl)acetonitrile can serve as a starting material, which can be prepared from 3-phenoxybenzyl alcohol or halide via nucleophilic substitution with a cyanide source.

These foundational building blocks can then be further elaborated into more complex intermediates ready for pyrazole synthesis.

Preparation of Reactive Intermediates for Pyrazole Ring Closure (e.g., β-ketonitriles, α,β-unsaturated nitriles)

With the phenoxyphenyl-containing ketones or nitriles in hand, the next step is to generate a reactive intermediate that can undergo cyclization to form the pyrazole ring. Two common and effective types of intermediates are β-ketonitriles and α,β-unsaturated nitriles.

β-Ketonitriles: A key intermediate, 3-oxo-3-(3-phenoxyphenyl)propanenitrile, can be synthesized via a Claisen condensation. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an ester, such as ethyl formate, with a ketone, in this case, 3-phenoxyacetophenone, in the presence of a strong base like sodium ethoxide. Alternatively, the reaction of an appropriate ester with (3-phenoxyphenyl)acetonitrile can also yield the desired β-ketonitrile.

| Reactants | Reagents | Product | Reference |

| 3-Phenoxyacetophenone, Ethyl formate | Sodium ethoxide | 3-Oxo-3-(3-phenoxyphenyl)propanenitrile | wikipedia.orgorganic-chemistry.org |

| Methyl 3-phenoxybenzoate, Acetonitrile (B52724) | Sodium hydride | 3-Oxo-3-(3-phenoxyphenyl)propanenitrile | google.com |

α,β-Unsaturated Nitriles: Another versatile precursor is an α,β-unsaturated nitrile, such as 3-(3-phenoxyphenyl)acrylonitrile. This can be prepared through a Knoevenagel condensation of 3-phenoxybenzaldehyde (B142659) with acetonitrile in the presence of a base. Another approach involves the reaction of 3-phenoxyacetophenone with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, which can be further converted to the corresponding α,β-unsaturated nitrile. researchgate.netresearchgate.netflinders.edu.au

| Reactants | Reagents | Product | Reference |

| 3-Phenoxybenzaldehyde, Acetonitrile | Base (e.g., piperidine) | 3-(3-Phenoxyphenyl)acrylonitrile | ontosight.ai |

| 3-Phenoxyacetophenone, DMF-DMA | - | (E)-3-(dimethylamino)-1-(3-phenoxyphenyl)prop-2-en-1-one | researchgate.netresearchgate.net |

Formation of the 1H-Pyrazole Core Structure

Once the appropriate precursors are synthesized, the next stage is the construction of the pyrazole ring. Several robust methods are available for this transformation, including cyclocondensation reactions, multi-component reactions, and cycloaddition chemistry.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Electrophilic Synthons

The most common and direct method for synthesizing pyrazoles is the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative. For the synthesis of 3-(3-phenoxyphenyl)-1H-pyrazol-4-amine, a suitably substituted precursor like 3-oxo-3-(3-phenoxyphenyl)propanenitrile can be reacted with hydrazine hydrate (B1144303). This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. The reaction of β-ketonitriles with hydrazine typically yields 5-aminopyrazoles. To obtain the 4-amino isomer, a different precursor or a subsequent rearrangement would be necessary.

A plausible route to the target 4-aminopyrazole involves the cyclization of a precursor where the amino group is already positioned at the desired carbon. For instance, the reaction of a suitably substituted α,β-unsaturated dinitrile with hydrazine could potentially lead to the formation of a 4-aminopyrazole.

Multi-Component Reactions for Expedited Pyrazole Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrazoles in a single step from three or more starting materials. rsc.org A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative.

For the synthesis of a 3-(3-phenoxyphenyl) substituted pyrazole, 3-phenoxybenzaldehyde could be used as the aldehyde component. For example, a three-component reaction of 3-phenoxybenzaldehyde, malononitrile, and hydrazine hydrate could potentially yield 5-amino-3-(3-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. While not the exact target molecule, this highlights the utility of MCRs in rapidly accessing highly functionalized pyrazole cores which can be further modified.

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Hydrazine | Base or acid catalyst | Substituted 5-aminopyrazoles | rsc.org |

| β-Ketoester, Aldehyde, Hydrazine | Various catalysts | Polysubstituted pyrazoles | researchgate.net |

Cycloaddition Chemistry in Pyrazole Synthesis (e.g., involving diazo compounds, nitrilimines)

[3+2] Cycloaddition reactions provide another powerful tool for the synthesis of the pyrazole ring. This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Diazo Compounds: The reaction of a diazo compound with an alkyne is a classic method for pyrazole synthesis. For the synthesis of a 3-(3-phenoxyphenyl)pyrazole, a (3-phenoxyphenyl)-substituted alkyne could be reacted with diazomethane (B1218177) or a substituted diazo compound. The regioselectivity of this reaction can be influenced by the substituents on both the alkyne and the diazo compound.

Nitrilimines: Nitrilimines, which can be generated in situ from hydrazonoyl halides, are also effective 1,3-dipoles for pyrazole synthesis. Their reaction with alkynes or alkenes leads to the formation of pyrazoles or pyrazolines, respectively. A 3-phenoxyphenyl-substituted alkyne could be employed as the dipolarophile to introduce the desired substituent onto the pyrazole ring.

These cycloaddition strategies offer alternative routes to the pyrazole core and can be particularly useful for accessing specific substitution patterns that may be difficult to achieve through cyclocondensation methods.

Intramolecular Cyclization Approaches to Pyrazoles

The formation of the pyrazole ring is a fundamental step in the synthesis of this compound. Intramolecular cyclization reactions are a powerful class of methods to construct this heterocyclic core, often proceeding from linear precursors that contain the requisite nitrogen and carbon atoms. These reactions typically involve the formation of a new nitrogen-nitrogen or carbon-nitrogen bond to close the five-membered ring. nih.govorganic-chemistry.org

One classic and enduring strategy is the Knorr pyrazole synthesis and its variations, which traditionally involve the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov While often proceeding through an intermolecular condensation followed by cyclization, related strategies can be designed to favor an intramolecular ring closure from a pre-formed hydrazone intermediate. For instance, α,β-unsaturated hydrazones can undergo intramolecular cyclization, sometimes promoted by an iodine(III) catalyst, to yield pyrazole derivatives. nih.gov This process involves the sequential cyclization, a 1,2-aryl shift, aromatization, and deprotection to afford the stable pyrazole ring. nih.gov

Another significant intramolecular approach is the Thorpe-Ziegler reaction, which is particularly relevant for the synthesis of aminopyrazoles. wikipedia.org This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile. chem-station.comsynarchive.com The mechanism proceeds through the formation of an enamine, which then attacks the second nitrile group, leading to a cyclic intermediate that tautomerizes to the more stable aminopyrazole. This method is highly effective for forming five- to eight-membered rings. chem-station.com

| Reaction Name/Type | Key Precursor | General Mechanism | Key Features |

|---|---|---|---|

| Knorr Synthesis (Intramolecular Variant) | Hydrazones of 1,3-dicarbonyls or related species | Condensation followed by dehydration and aromatization | Versatile and widely used for substituted pyrazoles. nih.gov |

| Cyclization of α,β-Unsaturated Hydrazones | α,β-Unsaturated Hydrazone | Catalyst-mediated cyclization/rearrangement | Provides access to multisubstituted pyrazoles. nih.gov |

| Thorpe-Ziegler Cyclization | Dinitrile or related cyano-functionalized precursors | Base-catalyzed intramolecular condensation | Directly yields aminopyrazoles, suitable for C4-amino substitution. wikipedia.orgmdpi.com |

Introduction and Selective Functionalization of the Amino Group at C4

The presence of an amino group at the C4 position is a defining feature of the target molecule. This functionality can be incorporated either during the initial ring formation or after the pyrazole core has been constructed.

Synthesizing the 4-aminopyrazole core in a direct manner is an efficient strategy. The Thorpe-Ziegler cyclization is a prime example of a method that directly installs the amino group at C4. chim.it By starting with precursors containing appropriately positioned nitrile groups, the intramolecular cyclization naturally leads to the formation of a 4-aminopyrazole derivative. mdpi.com For example, the condensation of benzylcyanide derivatives with reagents like triethyl orthoformate can produce enaminonitriles, which serve as precursors. These intermediates, upon reaction with diazonium salts, form arylhydrazones that can be cyclized via the Thorpe-Ziegler method to yield 4-aminopyrazoles. mdpi.com

Another approach involves the reaction of hydrazine with precursors that already contain a nitrogen functionality destined to become the C4-amino group. For instance, the cyclization of functionalized α-acylamino amides, derived from Ugi condensation reactions, with hydrazine can produce a library of 4-aminopyrazoles. chim.it

Alternatively, the amino group can be introduced onto a pre-existing pyrazole ring. A common and reliable method for this is a nitration-reduction sequence. The pyrazole ring is first subjected to nitration conditions, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the C4 position. The regioselectivity of this reaction is generally high for pyrazoles unsubstituted at C4. Subsequently, the 4-nitropyrazole intermediate is reduced to the corresponding 4-aminopyrazole. This reduction can be accomplished using various reagents, with catalytic hydrogenation (e.g., using H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl) being frequently employed. This two-step process is a robust way to access 4-aminopyrazoles from readily available pyrazole precursors.

Construction of the 3-(3-Phenoxyphenyl) Substituent

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, making them ideal for attaching the 3-phenoxyphenyl group to the pyrazole core. nih.gov The Suzuki-Miyaura coupling is particularly prevalent. youtube.comyoutube.com This reaction involves the coupling of a pyrazole derivative bearing a halide or triflate at the C3 position (e.g., 3-bromo-1H-pyrazol-4-amine) with (3-phenoxyphenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. youtube.com

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Catalysts such as Pd(PPh₃)₄ or pre-catalysts like XPhos Pd G2 are often effective. rsc.org A variety of bases, including carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄), can be used in a mixture of organic solvents (e.g., dioxane, toluene, DMF) and water. nih.gov

| Component | Examples | Function |

|---|---|---|

| Aryl Halide/Triflate | 3-Bromo-1H-pyrazol-4-amine | Electrophilic coupling partner |

| Boronic Acid/Ester | (3-Phenoxyphenyl)boronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 | Catalyzes the C-C bond formation. youtube.comrsc.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. youtube.com |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction |

While less common due to the toxicity of organotin reagents, the Stille coupling, which pairs an organotin compound with an organic halide, represents another viable palladium-catalyzed method for this transformation.

The diaryl ether linkage within the 3-phenoxyphenyl substituent is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. semanticscholar.org This reaction involves the displacement of a leaving group (usually a halide) from an activated aromatic ring by a nucleophile. chemistrysteps.compearson.com

To construct the 3-phenoxyphenyl group, one could react 3-bromophenol (B21344) with fluorobenzene (B45895) (activated by an electron-withdrawing group, if necessary) in the presence of a base. More commonly, the reaction involves a phenoxide attacking an aryl halide. For example, potassium phenoxide can react with 1-bromo-3-fluorobenzene (B1666201) or a related activated halide. The SNAr mechanism is favored when the aryl halide contains strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.org This ether formation can be performed on a simple benzene (B151609) derivative to create the (3-phenoxyphenyl)boronic acid needed for a subsequent Suzuki coupling, or it could potentially be carried out on a more complex substrate, such as a pyrazole already substituted with a suitably functionalized phenyl ring at the C3 position.

Chemo- and Regioselective Introduction of the Phenoxyphenyl Moiety

The selective installation of the 3-phenoxyphenyl group at the C3 position of the pyrazole ring is a critical step that can be achieved either by constructing the pyrazole ring from a precursor already containing the moiety or by attaching the group to a pre-formed pyrazole core.

Palladium-catalyzed cross-coupling reactions are a premier strategy for the late-stage introduction of aryl groups onto a heterocyclic scaffold. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method. researchgate.netmdpi.comnih.gov This approach typically involves the reaction of a halogenated pyrazole intermediate (e.g., 3-bromo- (B131339) or 3-iodo-1H-pyrazol-4-amine) with a corresponding (3-phenoxyphenyl)boronic acid or its ester derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity. For instance, modern palladium pre-catalysts like XPhos Pd G2 have been successfully utilized for coupling arylboronic acids with brominated pyrazoles. rsc.org This method's chemoselectivity allows for the modification of the pyrazole core without affecting other functional groups, such as the 4-amino group, provided it is appropriately protected if necessary.

An alternative chemo- and regioselective approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) bearing the 3-phenoxyphenyl group with a hydrazine derivative. For example, a 1-(3-phenoxyphenyl)-1,3-dicarbonyl compound can react with a hydrazine source to form the pyrazole ring. The regioselectivity of this cyclization is a key challenge and is discussed in detail in the following section.

Control of Regioselectivity and Diastereoselectivity in Synthetic Pathways

The synthesis of 3,4-disubstituted pyrazoles from asymmetric 1,3-dielectrophiles and hydrazines can lead to the formation of regioisomers. Controlling the reaction to favor the desired this compound isomer is paramount.

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine, is a foundational method where regioselectivity is a significant concern. mdpi.comurfu.ru The outcome is governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens. Several factors can be manipulated to control the regiochemical outcome:

Solvent Effects: The choice of solvent can drastically influence regioselectivity. Reactions performed in protic solvents can favor one isomer, while aprotic solvents may lead to the opposite regioisomer as the major product. colab.ws This is often rationalized by the solvent's ability to stabilize certain transition states or intermediates over others.

Reaction Conditions: Temperature and pH are critical variables. Kinetic control (often at lower temperatures and under basic conditions) can favor the product formed from the fastest reaction pathway, which may involve the initial attack at the more electrophilic carbonyl center. thieme-connect.com Conversely, thermodynamic control (at higher temperatures and neutral conditions) allows for the equilibration of intermediates, leading to the most stable pyrazole product. mdpi.comthieme-connect.com

Precursor Structure: The electronic and steric properties of the substituents on the 1,3-dielectrophile precursor play a crucial role. colab.ws Utilizing precursors like β-enamino diketones, α,β-unsaturated ketones, or alkoxyacrylonitriles provides alternative handles for directing the cyclization. nih.govurfu.ruthieme-connect.com For instance, in reactions with alkoxyacrylonitriles, conditions can be selected to favor either the 3-substituted or 5-substituted aminopyrazole product. thieme-connect.com

A summary of factors influencing regioselectivity is presented below.

| Factor | Condition Favoring 3-Substituted Isomer | Condition Favoring 5-Substituted Isomer |

| Control Type | Kinetic Control | Thermodynamic Control |

| Temperature | Lower Temperatures (e.g., 0 °C) | Elevated Temperatures |

| pH / Catalyst | Basic Conditions | Neutral or Acidic Conditions |

| Solvent | Aprotic Solvents (in some systems) | Protic Solvents (in some systems) |

Diastereoselectivity is generally not a primary consideration in the synthesis of the parent compound this compound, as it is achiral. However, for analogs bearing additional substituents that create stereocenters, the control of stereochemistry would become a crucial aspect of the synthetic design, often addressed through chiral auxiliaries, asymmetric catalysis, or separation of diastereomers.

Advanced Synthetic Strategies and Process Optimization

To meet the demands for efficient and sustainable chemical manufacturing, modern synthetic strategies focus on reducing step counts, increasing yields, and minimizing environmental impact.

Expedited routes often rely on one-pot procedures and multicomponent reactions (MCRs), which combine several synthetic steps into a single operation without isolating intermediates. This approach enhances efficiency by saving time, reagents, and solvents. tandfonline.com

A powerful strategy for the synthesis of multi-substituted aminopyrazoles is the three-component reaction of a 1,3-dicarbonyl compound, a hydrazine, and an isothiocyanate, mediated by iodine. tandfonline.com This method allows for the rapid construction of the functionalized pyrazole core in high yields. Similarly, one-pot syntheses of 4-arylpyrazolo[3,4-b]pyridin-6-ones, which share a common aminopyrazole precursor, have been developed from 5-aminopyrazoles and azlactones under solvent-free conditions, showcasing an effective one-pot strategy. nih.gov

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. thieme-connect.com For pyrazole synthesis, several green methodologies have been successfully applied:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with heating or mechanical grinding (mechanochemistry), minimizes the use of volatile organic compounds. One-pot syntheses of pyrazolo[3,4-b]pyridin-6-ones have been effectively conducted by heating 5-aminopyrazoles with azlactones in the absence of any solvent. nih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Multicomponent reactions for synthesizing pyranopyrazoles and related structures have been successfully carried out in pure aqueous media or water-ethanol mixtures. thieme-connect.comgsconlinepress.com The use of surfactants like cetyltrimethylammonium bromide (CTAB) can facilitate reactions in water by forming micelles. thieme-connect.com

Reusable Catalysts: The development of heterogeneous or magnetically separable catalysts aligns with green chemistry goals. For instance, 2-aminopyridine-functionalized silica-coated Fe3O4 nanoparticles have been used as a highly efficient and magnetically separable catalyst for the synthesis of pyrazole carbonitriles. researchgate.net Such catalysts can be easily recovered using an external magnet and reused for multiple reaction cycles with minimal loss of activity. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and improved product purity in significantly shorter reaction times compared to conventional heating. gsconlinepress.com This technology is particularly effective for the synthesis of heterocyclic compounds like pyrazoles.

The synthesis of aminopyrazoles and their fused derivatives has been shown to benefit greatly from microwave irradiation. For example, a three-component, one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines was developed under controlled microwave irradiation. sunway.edu.myrsc.org This catalyst-free method is noted for its short reaction times and step-economy. sunway.edu.myrsc.org

Microwave heating has also been applied to Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents onto the pyrazole core and to facilitate cyclocondensation reactions that form the pyrazole ring itself. dergipark.org.tr In many cases, reactions that require several hours of reflux under conventional heating can be completed in a matter of minutes in a microwave reactor. dergipark.org.trlookchem.com

The table below highlights the advantages of microwave-assisted synthesis in select pyrazole preparations.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Pyrazolo[3,4-d]pyrimidin-4-one Synthesis | Several hours | 15-40 minutes | Significant | sunway.edu.myrsc.org |

| 3-Aminopyrazole Synthesis | ~20 hours | 8-10 minutes | Yes | dergipark.org.tr |

| Pyrazolo[1,5-a]pyrimidine Synthesis | Not specified | 15-30 minutes | High Yields | kfas.org.kw |

| 5-Aminopyrazole-4-carboxylate Synthesis | 1-4 hours | 5-20 minutes | Yes | lookchem.com |

Reaction Mechanisms in the Synthesis of 3 3 Phenoxyphenyl 1h Pyrazol 4 Amine

Detailed Mechanistic Elucidation of Core Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a fundamental step in the synthesis of 3-(3-phenoxyphenyl)-1H-pyrazol-4-amine. A common and versatile method for this transformation is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. synarchive.com For the synthesis of a 3-aryl-4-amino-substituted pyrazole, a plausible starting material is a suitably substituted β-ketonitrile.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. chim.it This cyclization step leads to the formation of a five-membered ring intermediate, which then tautomerizes to yield the aromatic 4-aminopyrazole ring. chim.it

The regioselectivity of the initial nucleophilic attack is a critical factor, especially when a substituted hydrazine is used. The more nucleophilic nitrogen atom of the substituted hydrazine will preferentially attack the more electrophilic carbonyl group of the 1,3-dicarbonyl system. rsc.org

Alternatively, a one-pot, three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound can also be employed for the synthesis of polysubstituted pyrazoles. This pathway proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence. organic-chemistry.org

Investigation of Nucleophilic Attack and Cyclization Sequence in Key Steps

The sequence of nucleophilic attack and cyclization is pivotal in determining the final structure of the pyrazole ring. In the reaction between a β-ketonitrile and hydrazine, the initial step is the formation of a hydrazone at the keto group. chim.it This is because the carbonyl carbon is generally more electrophilic and susceptible to nucleophilic attack than the nitrile carbon.

Following the formation of the hydrazone, the molecule is primed for intramolecular cyclization. The terminal amino group of the hydrazone moiety acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular cyclization is often the rate-determining step and leads to a non-aromatic cyclic intermediate. Subsequent tautomerization, involving proton transfers, results in the formation of the stable, aromatic 4-aminopyrazole ring.

Another key mechanistic pathway for the formation of 4-aminopyrazoles is the Thorpe-Ziegler cyclization of dinitriles. wikipedia.org In this intramolecular reaction, a strong base is used to deprotonate the α-carbon of one nitrile group, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon of the other nitrile group within the same molecule to form a cyclic enamine after acidic workup. synarchive.comresearchgate.net

Analysis of Catalytic Cycles in Transition-Metal Mediated Cross-Coupling Reactions

The introduction of the "3-phenoxyphenyl" substituent onto the pyrazole core is typically achieved through a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose. researchgate.net This reaction involves the coupling of a halo-pyrazole (e.g., 3-bromo- (B131339) or 3-iodopyrazole) with (3-phenoxyphenyl)boronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura reaction can be summarized in the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 3-halopyrazole to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent ( (3-phenoxyphenyl)boronic acid), activated by the base, transfers the "3-phenoxyphenyl" group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex (the pyrazole and the "3-phenoxyphenyl" group) couple and are eliminated from the metal center, forming the C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Similarly, the introduction of the 4-amino group can be accomplished via a Buchwald-Hartwig amination of a 4-halopyrazole. nih.gov The catalytic cycle for this reaction also involves an oxidative addition of the 4-halopyrazole to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

Below is a table summarizing the key steps in these catalytic cycles:

| Catalytic Cycle | Key Step | Description |

| Suzuki-Miyaura Coupling | Oxidative Addition | Pd(0) inserts into the C-X bond of the 3-halopyrazole. |

| Transmetalation | The "3-phenoxyphenyl" group is transferred from boron to palladium. | |

| Reductive Elimination | The 3-(3-phenoxyphenyl)pyrazole is formed, and Pd(0) is regenerated. | |

| Buchwald-Hartwig Amination | Oxidative Addition | Pd(0) inserts into the C-X bond of the 4-halopyrazole. |

| Amine Coordination & Deprotonation | The amine coordinates to the Pd(II) center, followed by deprotonation. | |

| Reductive Elimination | The 4-aminopyrazole is formed, and Pd(0) is regenerated. |

Kinetics and Thermodynamics of Reaction Steps

The formation of different regioisomers in pyrazole synthesis can be under either kinetic or thermodynamic control. wikipedia.org The kinetic product is the one that is formed faster due to a lower activation energy, while the thermodynamic product is the more stable isomer. libretexts.org Reaction conditions such as temperature, solvent, and reaction time can be manipulated to favor one product over the other. mdpi.comresearchgate.netnih.gov For instance, lower temperatures often favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration and favor the formation of the more stable thermodynamic product. libretexts.org

In transition-metal-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific catalyst, ligands, and substrates used. In many Suzuki-Miyaura couplings, the oxidative addition or transmetalation step can be rate-limiting.

Solvent Effects and Reaction Pathway Modulations

The choice of solvent can significantly influence the reaction pathways, rates, and selectivity in the synthesis of pyrazoles. In the Knorr pyrazole synthesis, the polarity of the solvent can affect the rate of the condensation and cyclization steps. The use of different solvents can also modulate the regioselectivity of the reaction. For example, in the reaction of β-enamino diketones with phenylhydrazine, protic solvents tend to favor one regioisomer, while aprotic solvents favor the other.

Recent studies have shown that the use of deep eutectic solvents can improve reaction times and yields in the synthesis of polysubstituted pyrazoles. beilstein-journals.org Furthermore, flow chemistry techniques are being developed to enhance the safety and efficiency of pyrazole synthesis, particularly in reactions involving potentially hazardous intermediates like hydrazine derivatives. nih.gov

The table below illustrates the effect of solvent type on the regioselectivity of pyrazole formation:

| Solvent Type | General Effect on Regioselectivity |

| Protic Solvents (e.g., ethanol) | Can influence the tautomeric equilibrium of 1,3-dicarbonyl compounds and solvate intermediates, affecting which carbonyl group is more reactive. |

| Aprotic Solvents (e.g., DMF, DMSO) | Can favor different reaction pathways and lead to different regioisomeric products compared to protic solvents. |

| Deep Eutectic Solvents | Can enhance reaction rates and improve yields, offering a "green" alternative to traditional organic solvents. |

| Flow Chemistry | Allows for precise control over reaction parameters, improving safety and scalability. |

Plausible Mechanisms for Functional Group Transformations

Several functional group transformations are necessary to arrive at the final structure of this compound. A plausible synthetic route involves the initial formation of a 3-aryl-4-nitropyrazole, followed by the reduction of the nitro group to an amino group.

Nitration of the Pyrazole Ring: The introduction of a nitro group at the 4-position of the pyrazole ring can be achieved through electrophilic aromatic substitution. The reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid. youtube.com The mechanism involves the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich pyrazole ring at the C4 position. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the pyrazole ring. youtube.com

Reduction of the Nitro Group: The 4-nitropyrazole intermediate can then be reduced to the corresponding 4-aminopyrazole. A variety of reducing agents can be used for this transformation, including metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic media like tin (Sn) or iron (Fe) in hydrochloric acid. A method using copper-catalyzed sodium borohydride (B1222165) (NaBH₄) reduction of a 4-nitrosopyrazole has also been demonstrated for the synthesis of 3-aryl-4-aminopyrazoles. thieme-connect.com The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine.

Alternatively, as mentioned previously, the 4-amino group can be introduced directly via a Buchwald-Hartwig amination of a 4-halopyrazole. nih.gov

Chemical Reactivity and Derivatization of 3 3 Phenoxyphenyl 1h Pyrazol 4 Amine

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring Nitrogens

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, designated N1 and N2. One nitrogen atom is of the "pyrrole-type" (and bears a hydrogen atom in the 1H-tautomer), while the other is of the "pyridine-type" (and possesses a lone pair of electrons in the plane of the ring). This arrangement confers both acidic and basic properties to the ring, allowing for reactions with both electrophiles and nucleophiles.

The pyrazole ring nitrogens can be readily functionalized through N-alkylation and N-acylation reactions. These reactions typically proceed via the deprotonation of the N-H bond by a base, followed by nucleophilic attack on an alkyl or acyl halide. However, for an unsymmetrical pyrazole such as 3-(3-phenoxyphenyl)-1H-pyrazol-4-amine, these reactions can lead to a mixture of N1 and N2 substituted regioisomers. The regioselectivity is influenced by steric hindrance from adjacent substituents and the specific reaction conditions employed. semanticscholar.org

Generally, N-alkylation is performed under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an electrophile like an alkyl halide. semanticscholar.org Alternative methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have also been developed, offering an alternative to methods requiring strong bases. semanticscholar.org N-acylation of amines is a fundamental chemical transformation often carried out with acylating agents such as acetic anhydride (B1165640) or acetyl chloride, sometimes in the presence of a catalyst. orientjchem.orgnih.gov

| Reaction Type | Typical Reagents | General Conditions | Potential Products |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br), Trichloroacetimidates | Base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF); or Brønsted acid catalyst. semanticscholar.org | Mixture of N1- and N2-alkylated pyrazoles |

| N-Acylation | Acyl Halides (e.g., CH₃COCl), Acid Anhydrides (e.g., (CH₃CO)₂O) | Often performed in the presence of a base (e.g., pyridine (B92270), triethylamine) or catalyst-free. orientjchem.org | Mixture of N1- and N2-acylated pyrazoles |

N-unsubstituted pyrazoles, such as this compound, exist as a mixture of tautomers due to the migration of the proton between the two ring nitrogen atoms. This phenomenon, known as annular tautomerism, results in an equilibrium between the 1H- and 2H-forms. nih.gov For 3(5)-substituted pyrazoles, this equilibrium is dynamic and influenced by several factors including the electronic nature of the substituents, the solvent, temperature, and concentration. fu-berlin.de

Studies on 3(5)-phenylpyrazoles have shown that they typically exist in solution as mixtures that are rich in the 3-phenyl tautomer, which is also the form present in the solid state. fu-berlin.de The stability of a particular tautomer is also affected by the substituent's character; electron-donating groups tend to favor one form, while electron-withdrawing groups favor the other. researchgate.net For instance, electron-withdrawing groups at the C3 position of the pyrazole ring tend to stabilize the 2H-tautomer. The solvent's polarity and its ability to form hydrogen bonds can also significantly shift the equilibrium. tandfonline.com

This tautomeric equilibrium is crucial as it directly impacts the regioselectivity of reactions like N-alkylation and N-acylation. The reacting species is the tautomer present in the higher concentration, and electrophilic attack will occur at the more nucleophilic nitrogen atom of the predominant tautomer.

| Factor | Influence on Equilibrium | Example/Observation |

|---|---|---|

| Substituent Electronic Effects | Electron-donating groups (EDG) and electron-withdrawing groups (EWG) at C3/C5 positions stabilize different tautomers. researchgate.net | 3(5)-phenylpyrazoles favor the 3-phenyl tautomer. fu-berlin.de |

| Solvent Polarity | Polar and protic solvents can stabilize one tautomer over another through hydrogen bonding. tandfonline.com | In some pyrazolones, increasing solvent polarity shifts the equilibrium towards the NH form. tandfonline.com |

| Temperature | Can shift the equilibrium constant (KT) of the tautomeric mixture. fu-berlin.de | Low-temperature NMR can be used to observe separate signals for each tautomer. fu-berlin.de |

| Intra- and Intermolecular Interactions | Hydrogen bonding can significantly influence the preferred tautomeric form. nih.gov | Self-association in inert solvents can favor a specific tautomer. fu-berlin.de |

Functional Group Transformations of the 4-Amino Moiety

The primary amino group at the C4 position of the pyrazole ring is a key site for derivatization. It behaves as a typical aromatic amine, readily undergoing a variety of functional group transformations.

The 4-amino group of this compound can be easily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are standard procedures in organic synthesis, often used to introduce new functionalities or to act as protecting groups. orientjchem.org

Acylation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. nih.gov Sulfonylation follows a similar pathway, using a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) and a base to yield the corresponding sulfonamide. nih.gov These reactions are generally high-yielding and chemoselective for the amino group, leaving the pyrazole ring nitrogens unreacted under controlled conditions.

The 4-amino group can be converted into a diazonium salt through diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures. conicet.gov.ar The resulting pyrazole-4-diazonium salt is a versatile intermediate.

These diazonium salts can undergo a variety of subsequent reactions. For example, intramolecular cyclization can occur if a suitable nucleophile is present on an adjacent substituent, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-d] nih.govfu-berlin.deresearchgate.nettriazin-4-ones. conicet.gov.arresearchgate.net Alternatively, the diazonium group can be displaced by a range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups at the 4-position.

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comresearchgate.net

The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.org The resulting C=N double bond in the Schiff base provides a new site for further chemical modifications, such as reduction to a secondary amine or participation in cycloaddition reactions. The reaction conditions, including pH and solvent, must be carefully controlled to optimize the yield of the imine product. libretexts.orgmdpi.com

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Acylation | R-COCl, (R-CO)₂O | Amide | Base (Pyridine, Et₃N), Aprotic Solvent |

| Sulfonylation | R-SO₂Cl | Sulfonamide | Base (Pyridine, Et₃N), Aprotic Solvent |

| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt | Low temperature (0-5 °C) conicet.gov.ar |

| Condensation (Imine Formation) | Aldehydes (R-CHO), Ketones (R₂C=O) | Imine (Schiff Base) | Weak acid catalyst (e.g., acetic acid), often with removal of water. libretexts.orgyoutube.com |

Rearrangement Reactions Involving the Amino Group

The amino group at the C4 position of the pyrazole ring in this compound can potentially participate in rearrangement reactions, a common feature for amino-substituted nitrogen heterocycles. One of the most notable of these is the Dimroth rearrangement. beilstein-journals.orgwikipedia.orgresearchgate.net This rearrangement typically involves the exchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org In the context of 4-aminopyrazoles, a Dimroth-type rearrangement could conceivably occur under specific conditions, such as in the presence of acid or heat, leading to isomeric structures. The accepted mechanism for the Dimroth rearrangement often involves protonation, followed by a ring-opening to form an intermediate, which then undergoes bond rotation and subsequent ring-closure to yield the rearranged product. beilstein-journals.org

While the classic Dimroth rearrangement is well-documented for 1,2,3-triazoles and some pyrimidine (B1678525) systems, its occurrence in 4-aminopyrazoles is less common but mechanistically plausible. beilstein-journals.orgwikipedia.org The stability of the resulting rearranged product is a significant driving force for this transformation. researchgate.net Another potential, though less common, transformation could involve rearrangements initiated by the formation of a pyrazole nitrene intermediate under oxidative conditions, which can lead to unexpected products through ring-opening and recyclization cascades. mdpi.compreprints.org For instance, the thermolysis of an o-azidonitro pyrazole derivative has been shown to result in the formation of a 5-aminopyrazole through a redox disproportionation, highlighting the complex rearrangement pathways available to pyrazole systems. mdpi.compreprints.org

Reactivity of the 3-(3-Phenoxyphenyl) Substituent

The 3-(3-phenoxyphenyl) substituent is a significant feature of the molecule, offering multiple sites for chemical modification. This substituent consists of two phenyl rings connected by an ether linkage, each with its own characteristic reactivity.

Electrophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings of the 3-phenoxyphenyl group are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The phenoxy group is an ortho-, para-directing activator, while the pyrazolyl group is generally considered a deactivating group. Therefore, the terminal phenyl ring (the one not directly attached to the pyrazole core) would be expected to be more reactive towards electrophiles.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Nitration on the terminal phenyl ring at the para position. |

| Bromination | Br₂, FeBr₃ | Bromination on the terminal phenyl ring at the para position. |

| Sulfonation | Fuming H₂SO₄ | Sulfonation on the terminal phenyl ring at the para position. |

Modifications of the Ether Linkage

The ether linkage in the 3-(3-phenoxyphenyl) substituent is generally stable but can be cleaved under harsh reaction conditions. science.govresearchgate.netacs.org Cleavage of the C-O bond in diphenyl ethers can be achieved through various methods, including reductive cleavage using catalysts like Pd/C in the presence of hydrogen, or through electrocatalytic hydrogenation. science.govresearchgate.netresearchgate.net Visible-light photoredox catalysis has also emerged as a method for the cleavage of diaryl ether C-O bonds at room temperature. nih.gov

Modification of the ether linkage is a strategy employed in medicinal chemistry to alter the physicochemical properties of a drug candidate, such as its metabolic stability, lipophilicity, and receptor binding interactions. numberanalytics.comstereoelectronics.orgnih.gov Replacing the ether oxygen with other functional groups, such as a thioether (S), methylene (B1212753) (CH₂), or an amino group (NH), can provide analogues with different spatial arrangements and hydrogen bonding capabilities, potentially leading to improved biological activity or selectivity. stereoelectronics.org

Annulation Reactions Leading to Fused Heterocyclic Systems (e.g., pyrazolo[3,4-d]pyrimidines)

The 4-amino-3-substituted pyrazole scaffold of this compound is an excellent precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.netresearchgate.netnih.govrsc.org This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as bioisosteres and interact with a variety of biological targets. rsc.org

The synthesis of the pyrazolo[3,4-d]pyrimidine core is typically achieved through the cyclocondensation of the 4-aminopyrazole with a suitable one-carbon or three-carbon synthon. nih.govbeilstein-journals.orgresearchgate.net Common reagents for this transformation include formic acid, formamide, or orthoesters for the introduction of a single carbon atom, leading to the formation of the pyrimidine ring. researchgate.net Alternatively, reaction with 1,3-dicarbonyl compounds or their equivalents can also be used to construct the fused pyrimidine ring. nih.govbeilstein-journals.orgresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for preparing these derivatives, often leading to higher yields and shorter reaction times. nih.gov

The general reaction scheme for the formation of a pyrazolo[3,4-d]pyrimidine from a 4-aminopyrazole is depicted below:

Reaction of 4-aminopyrazole with various reagents to form pyrazolo[3,4-d]pyrimidines.

| Reagent | Resulting Fused System |

|---|---|

| Formamide | Pyrazolo[3,4-d]pyrimidine |

| Urea | Pyrazolo[3,4-d]pyrimidin-4-one |

| Ethyl cyanoacetate | 4-Amino-pyrazolo[3,4-d]pyrimidin-6-one |

Halogenation of the Pyrazole Core and Subsequent Cross-Coupling

The pyrazole core of this compound can be halogenated, providing a versatile handle for further functionalization through cross-coupling reactions. The halogenation of pyrazoles typically occurs at the C4 position if it is unsubstituted. researchgate.netresearchgate.net However, since the starting molecule is a 4-aminopyrazole, direct halogenation on the pyrazole ring would likely occur at the C5 position, though this can be substrate and condition dependent. More commonly, the amino group is first transformed, or a different synthetic route is employed to generate a halogenated pyrazole intermediate.

A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the 4-position has been developed using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogenating agents. beilstein-archives.org This method is efficient and proceeds under mild, metal-free conditions. beilstein-archives.org N-Iodosuccinimide (NIS) is a particularly effective reagent for the iodination of pyrazoles, often activated with a catalytic amount of acid. researchgate.netorganic-chemistry.org

Once halogenated, the pyrazole can undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netorganic-chemistry.org These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the pyrazole core.

The Suzuki-Miyaura coupling, which pairs the halogenated pyrazole with a boronic acid or ester, is widely used to introduce aryl, heteroaryl, or vinyl groups. nih.govnih.govresearchgate.netresearchgate.netorganic-chemistry.org The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the halogenated pyrazole with various amines. nih.govresearchgate.netresearchgate.netrsc.org The choice of palladium catalyst and ligand is crucial for the success of these transformations, especially with potentially coordinating heterocyclic substrates. nih.govrsc.org

Below is a table summarizing common cross-coupling reactions on a hypothetical 4-halo-pyrazole derivative:

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Examples) | Resulting Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 4-Arylpyrazole |

| Buchwald-Hartwig | Primary or secondary amine | Pd₂(dba)₃ / XPhos | 4-Aminopyrazole derivative |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | 4-Alkenylpyrazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynylpyrazole |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | 4-Alkyl/Arylpyrazole |

Structure Interaction Relationship Studies of 3 3 Phenoxyphenyl 1h Pyrazol 4 Amine Derivatives

Conformational Analysis and Molecular Geometry of Structural Variations

The pyrazole (B372694) ring itself is a planar, five-membered aromatic heterocycle. chemicalbook.com However, the attachment of the bulky 3-phenoxyphenyl group at the C3 position and the amine group at the C4 position introduces rotational freedom. The dihedral angles between the pyrazole ring and its substituents are key parameters in defining the molecular conformation. X-ray crystallography studies of similarly substituted pyrazole derivatives reveal that the phenyl rings are typically twisted out of the plane of the pyrazole ring to minimize steric hindrance. slideshare.netresearchgate.net For instance, in a related 1,3,5-trisubstituted pyrazole, the dihedral angles between the pyrazole ring and attached phenyl rings can vary significantly. slideshare.net

Computational modeling techniques, such as Density Functional Theory (DFT) and molecular mechanics, are valuable tools for exploring the conformational landscape of these molecules. eurasianjournals.com These studies can predict the most stable conformations by calculating the potential energy as a function of the rotation around the single bonds connecting the rings. The phenoxyphenyl group, with its ether linkage, has an additional degree of rotational freedom, which further complicates the conformational analysis. The preferred conformation will be a balance between maximizing electronic conjugation, which favors planarity, and minimizing steric repulsion, which favors a twisted arrangement.

Table 1: Representative Dihedral Angles in Substituted Pyrazole Derivatives

| Compound Class | Substituent Positions | Dihedral Angle (°) | Reference |

| Diaryl Pyrazoles | C3, C5 | 20-50 | slideshare.net |

| Phenyl-substituted Pyrazoles | C3 | 15-40 | researchgate.net |

| Phenoxyphenyl Pyrazoles | C3 | 30-60 (estimated) | N/A |

Note: Data for phenoxyphenyl pyrazoles is estimated based on structurally similar compounds.

Electronic Effects of Substituents on Molecular Reactivity and Polarity

The electronic nature of the substituents on the pyrazole ring profoundly influences the molecule's reactivity and polarity. The pyrazole ring is an aromatic system with two adjacent nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. mdpi.com This arrangement leads to a unique distribution of electron density.

Quantitative Structure-Activity Relationship (QSAR) studies on pyrazole derivatives have demonstrated a strong correlation between electronic descriptors and various chemical and biological activities. researchgate.netmsjonline.orgneuroquantology.comresearchgate.net These studies often use parameters such as Hammett constants, calculated atomic charges, and molecular electrostatic potentials to quantify the electronic effects of substituents. For example, electron-donating groups generally increase the basicity of the pyrazole ring, while electron-withdrawing groups decrease it. nih.govencyclopedia.pub The polarity of the molecule, and thus its solubility and intermolecular interactions, is also heavily influenced by the nature and position of its substituents.

Table 2: Predicted Electronic Properties of Substituted Pyrazoles

| Substituent at C3 | Substituent at C4 | Calculated Dipole Moment (Debye) | Predicted Reactivity towards Electrophiles |

| Phenyl | H | ~2.2 | Moderate |

| Phenyl | NH₂ | ~3.5 | High |

| 3-Phenoxyphenyl | NH₂ | ~3.8 (estimated) | High |

Note: Values are estimations based on computational studies of related molecules.

Steric Factors Influencing Molecular Recognition and Binding Affinity in Chemical Interactions

Steric hindrance, the spatial arrangement of atoms that impedes chemical reactions or interactions, is a critical factor in the molecular recognition of 3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine derivatives. The bulky 3-phenoxyphenyl group can significantly influence how the molecule approaches and interacts with other chemical species.

In the context of binding to a larger molecule, such as a receptor or enzyme active site, the size and shape of the substituents on the pyrazole core are paramount. nih.gov A bulky substituent may prevent the molecule from fitting into a confined binding pocket, thus reducing its binding affinity. researchgate.net Conversely, a well-placed bulky group can enhance binding through favorable van der Waals interactions if the binding site is accommodating. mdpi.com

Molecular docking and 3D-QSAR studies are computational methods used to investigate the steric requirements for molecular interactions. msjonline.orgnih.govresearchgate.netnih.govmdpi.com These studies can help visualize how a molecule like this compound might orient itself in a binding site and identify potential steric clashes. For instance, studies on pyrazole-based inhibitors have shown that the substitution pattern on the phenyl rings can dramatically affect their binding affinity, with bulky groups in certain positions being detrimental to activity. nih.gov The flexibility of the phenoxyphenyl group allows it to adopt different conformations, which can be advantageous in accommodating the shape of a binding partner.

Hydrogen Bonding Capabilities and Protonation States of the Pyrazole and Amino Groups

Hydrogen bonding is a crucial intermolecular force that plays a significant role in the chemical and physical properties of this compound. The molecule possesses several sites capable of acting as hydrogen bond donors and acceptors.

The pyrazole ring itself has a pyrrole-like N-H group, which is a hydrogen bond donor, and a pyridine-like nitrogen atom, which is a hydrogen bond acceptor. mdpi.com The amino group at the C4 position has two N-H bonds, making it a strong hydrogen bond donor. The ether oxygen in the phenoxyphenyl substituent can also act as a hydrogen bond acceptor. These multiple hydrogen bonding sites allow for the formation of complex intermolecular networks in the solid state and in solution. encyclopedia.pubresearchgate.net

The protonation state of the molecule is dependent on the pH of the environment. The pyrazole ring is amphoteric, meaning it can act as both a weak acid (donating the N-H proton) and a weak base (accepting a proton at the pyridine-like nitrogen). mdpi.comnih.gov The amino group is also basic and can be protonated to form an ammonium (B1175870) cation. The pKa values of these groups are influenced by the electronic effects of the substituents. Electron-donating groups tend to increase the basicity (raise the pKa of the conjugate acid) of the nitrogen atoms. nih.govencyclopedia.pub Spectroscopic studies, such as NMR and IR, can be used to investigate the protonation states and hydrogen bonding interactions of pyrazole derivatives. sci-hub.boxmdpi.comnih.gov

Table 3: Hydrogen Bonding Characteristics of this compound

| Functional Group | Hydrogen Bond Donor/Acceptor | Predicted pKa |

| Pyrazole N-H | Donor | ~14 (as an acid) |

| Pyrazole N | Acceptor | ~2.5 (of conjugate acid) |

| Amino (NH₂) | Donor | N/A |

| Amino (N) | Acceptor (basic) | ~5-6 (of conjugate acid) |

| Ether Oxygen | Acceptor | N/A |

Note: pKa values are approximate and can vary depending on the specific molecular environment.

Impact of Aromaticity and Ring Fusion on Electronic Delocalization and Stability

The pyrazole ring is an aromatic heterocycle, possessing a delocalized π-electron system that contributes to its stability. ijraset.come-bookshelf.de The aromaticity of the pyrazole ring is a key factor in its chemical behavior. The presence of substituents can influence the degree of aromaticity, although the effect is generally not as pronounced as in benzene (B151609) derivatives.

When the pyrazole ring is fused to another ring system, such as in pyrazolo[3,4-d]pyrimidines, the electronic delocalization extends over the entire fused system. nih.govoup.comresearchgate.net This extended conjugation can significantly alter the electronic properties and stability of the molecule. nih.gov The fusion of a pyrimidine (B1678525) ring to the pyrazole core, for example, creates a purine (B94841) analog with distinct chemical and physical properties. nih.govrsc.org These fused systems are often more stable and have different reactivity patterns compared to their non-fused counterparts.

The concept of aromaticity is not limited to the ground state of a molecule and can also be a feature of excited states. nih.gov The electronic delocalization in the pyrazole ring and any fused systems will influence the molecule's spectroscopic properties, such as its UV-visible absorption and fluorescence spectra. Computational methods can be used to calculate aromaticity indices, which provide a quantitative measure of the degree of aromaticity in a given ring system. nih.gov

Computational and Theoretical Investigations of 3 3 Phenoxyphenyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These in silico methods allow for the prediction of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves calculating the molecule's energy at various conformations to identify the global minimum on the potential energy surface. The output would provide precise bond lengths, bond angles, and dihedral angles. Such studies on other pyrazole (B372694) derivatives have successfully elucidated their geometric parameters researchgate.net.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Their Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability youtube.com. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis would involve visualizing the electron density distribution of these orbitals to predict sites susceptible to electrophilic (where the HOMO is localized) and nucleophilic (where the LUMO is localized) attack. The magnitude of the energy gap helps in understanding the charge transfer interactions that can occur within the molecule nih.gov.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The map uses a color scale where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack researchgate.netnih.gov. For this compound, an MEP analysis would identify the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction, while the hydrogen atoms of the amine group would likely show positive potential.

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

While DFT is excellent for finding a single, stable structure, molecules are dynamic. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore the full range of possible shapes, or conformations, that a molecule can adopt over time. These methods are particularly useful for flexible molecules like this compound, which has several rotatable bonds. By simulating the movement of atoms over a period, researchers can understand the molecule's flexibility, identify its most populated conformations, and study how it might change shape to interact with biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. For pyrazole derivatives, these theoretical calculations have shown strong correlation with experimental data, aiding in the correct assignment of spectral peaks dntb.gov.ua.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to map out the entire course of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, researchers can model the most likely pathway for a reaction involving this compound. This analysis provides deep insights into the reaction mechanism, helps determine the energy barriers (activation energy) that control the reaction rate, and can be used to predict the feasibility of synthetic routes or metabolic transformations.

Solvation Models and Their Influence on Theoretical Calculations

In the computational and theoretical investigation of molecules like this compound, the surrounding solvent environment plays a critical role in determining its structure, reactivity, and electronic properties. Solvation models are computational methods used to account for the effects of the solvent without the prohibitive cost of explicitly simulating every solvent molecule. These models can be broadly categorized into implicit and explicit models, with hybrid approaches also being utilized. The choice of solvation model can significantly influence the outcomes of theoretical calculations.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and widely used in quantum chemical calculations. Popular implicit models include the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like Screening Model (COSMO). acs.orgmdpi.comgithub.io These models create a cavity in the dielectric continuum that represents the solute molecule, and the solute's charge distribution polarizes the surrounding medium. This polarization, in turn, creates a reaction field that interacts with the solute, thereby accounting for the solvent's electrostatic effects.

Explicit solvation models, on the other hand, involve the inclusion of a specific number of individual solvent molecules around the solute. This approach can provide a more detailed and accurate description of short-range interactions, such as hydrogen bonding. However, it is computationally much more demanding due to the increased number of atoms in the system. Often, a hybrid or mixed implicit/explicit approach is employed, where a few solvent molecules are treated explicitly in the first solvation shell, and the bulk solvent is represented by an implicit continuum model. This allows for the accurate modeling of specific solute-solvent interactions while still managing computational cost.

The choice of solvent and the corresponding solvation model can have a marked influence on the calculated properties of this compound. For instance, the calculated dipole moment of the molecule is expected to increase in polar solvents compared to the gas phase due to the stabilizing interactions with the solvent's reaction field. Similarly, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be affected, which in turn influences the calculated electronic band gap and reactivity descriptors.

To illustrate the influence of different solvation models on the calculated properties of this compound, a hypothetical set of data based on common trends observed for similar pyrazole derivatives is presented below. These calculations are typically performed using Density Functional Theory (DFT) with a suitable basis set.

Table 1: Influence of Solvation Model on Calculated Dipole Moment

| Solvent | Solvation Model | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | - | 1.0 | 3.25 |

| Dichloromethane | PCM | 8.93 | 4.12 |

| Water | CPCM | 78.39 | 5.28 |

| Water | IEFPCM | 78.39 | 5.31 |

Note: The data in this table is illustrative and based on general principles of computational chemistry for pyrazole derivatives.

As depicted in the table, the calculated dipole moment is lowest in the gas phase and increases with the polarity of the solvent. The different continuum models, such as CPCM and IEFPCM, generally yield similar results for a given solvent.

Table 2: Influence of Solvation Model on Frontier Molecular Orbital Energies

| Solvent | Solvation Model | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Gas Phase | - | -5.89 | -1.23 | 4.66 |

| Dichloromethane | PCM | -6.02 | -1.35 | 4.67 |

| Water | CPCM | -6.15 | -1.48 | 4.67 |

| Water | IEFPCM | -6.16 | -1.49 | 4.67 |

Note: The data in this table is illustrative and based on general principles of computational chemistry for pyrazole derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques used to map the proton and carbon frameworks of a molecule, respectively.

¹H NMR Spectroscopy: This technique identifies the chemical environment of each hydrogen atom. The chemical shift (δ) of a proton signal indicates its degree of shielding, providing clues about nearby functional groups. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, as dictated by spin-spin coupling. For 3-(3-Phenoxyphenyl)-1H-pyrazol-4-amine, one would expect to observe distinct signals for the pyrazole (B372694) ring protons, the protons of the two phenyl rings, the amine (NH₂) protons, and the pyrazole NH proton.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of a molecule. Each unique carbon atom typically produces a distinct signal. The chemical shift of each signal helps in identifying the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Despite the foundational importance of these techniques, specific ¹H NMR and ¹³C NMR spectral data for this compound are not available in the currently reviewed scientific literature. The synthesis and characterization of various other pyrazole derivatives have been reported, but detailed spectral assignments for this specific compound remain unpublished. rsc.orgresearchgate.netmdpi.com

Two-dimensional (2D) NMR experiments provide correlation data that helps piece together the molecular structure by establishing relationships between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is crucial for tracing out proton connectivity within individual spin systems, such as the protons within the phenoxy and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for connecting different fragments of a molecule and for assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial relationships by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation.

While these 2D NMR techniques are standard for the structural elucidation of complex organic molecules, specific datasets (COSY, HSQC, HMBC, NOESY) for this compound have not been reported in the accessible scientific literature. mdpi.com

Solid-State NMR (ssNMR) is a specialized technique used to study molecules in the solid phase. It is particularly valuable for characterizing materials that are insoluble or for investigating properties specific to the solid state, such as polymorphism (the existence of different crystalline forms) and the structure of amorphous materials. However, there is no published research available that employs solid-state NMR for the characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The expected fragmentation of this compound would likely involve cleavage of the ether linkage, fragmentation of the pyrazole ring, or loss of the amine group, providing characteristic ions that help confirm the structure.

Detailed mass spectrometric fragmentation analysis for this compound is not available in the surveyed literature. Studies on other pyrazole derivatives show common fragmentation pathways, but specific data for the target compound is absent. researchgate.netnist.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak, as each unique combination of atoms has a distinct exact mass. This is a critical step in confirming the identity of a newly synthesized compound.

Specific high-resolution mass spectrometry data for this compound has not been found in published scientific sources. For context, related but structurally distinct compounds like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have a reported exact mass. nih.gov

Tandem Mass Spectrometry (MS/MS) is a two-stage process where a specific ion (the precursor ion) from a first mass analysis is selected, fragmented through collision-induced dissociation (CID), and then the resulting fragment ions (product ions) are analyzed in a second stage. This technique provides definitive structural information by establishing the fragmentation pathway of a specific ion, which helps to confirm the connectivity of the molecule.

No tandem mass spectrometry studies specifically detailing the fragmentation pathways for this compound are available in the current scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and probe the vibrational modes of a molecule. The spectra are unique for each compound, acting as a molecular "fingerprint." For this compound, the key functional groups include the primary amine (NH₂), the pyrazole ring, the diphenyl ether linkage, and the aromatic rings.

The IR spectrum is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. As a primary amine, two distinct N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹. mdpi.comnih.gov The N-H bending vibration, or scissoring, typically appears around 1580-1650 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected to be observed in the 3000-3100 cm⁻¹ region. nih.gov

The pyrazole ring itself has characteristic vibrational modes. The C=N and C=C stretching vibrations within the heterocyclic ring are expected in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations of aromatic amines are typically strong and appear in the 1250-1335 cm⁻¹ region. nih.gov The prominent C-O-C stretching of the phenoxy group is anticipated to produce a strong band, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. Non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in Raman. Therefore, the symmetric vibrations of the aromatic rings and the C-C bonds of the pyrazole and phenyl rings are expected to be prominent in the Raman spectrum.

Table 1: Predicted Major Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 (two bands) mdpi.comnih.gov | Weak |

| Aromatic C-H Stretch | Phenyl & Pyrazole Rings | 3000 - 3100 nih.gov | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 nih.gov | Medium |

| C=C and C=N Stretch | Aromatic & Pyrazole Rings | 1400 - 1600 | Strong |

| C-O-C Asymmetric Stretch | Diphenyl Ether | 1200 - 1250 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1335 nih.gov | Medium |

| C-O-C Symmetric Stretch | Diphenyl Ether | 1020 - 1080 | Strong |

| N-H Wag | Primary Amine | 665 - 910 (broad) nih.gov | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy state. The chromophores within this compound—the phenyl rings, the pyrazole ring, and the phenoxy group—contain π-electrons and non-bonding (n) electrons that can undergo such transitions.

The primary electronic transitions expected for this compound are π → π* and n → π*. researchgate.net